N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-[4-(Morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a sulfonamide-based biphenyl carboxamide derivative. Its structure comprises a [1,1'-biphenyl]-4-carboxamide core linked to a phenyl ring substituted with a morpholine-4-sulfonyl group.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-21-10-12-22(13-11-21)30(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFUGPIPNGPBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:
Morpholine Substitution: The sulfonyl chloride intermediate is reacted with morpholine in the presence of a base such as pyridine to form the morpholine-4-sulfonyl derivative.
Coupling Reaction: The morpholine-4-sulfonyl derivative is then coupled with a biphenyl carboxylic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
The structural and functional properties of N-[4-(morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide are compared below with analogous compounds, focusing on substituent effects, synthesis routes, and biological relevance.
Substituent Variations on the Biphenyl Core
Key Observations :
- The morpholine-4-sulfonyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., cycloalkyl or naphthalenyl groups) .
- Sulfonamide derivatives (e.g., Compound 4) are associated with enzymatic inhibition, suggesting the target compound may share similar mechanisms .
Variations in Sulfonamide Substituents
Key Observations :
- The morpholine sulfonyl group’s oxygen atoms may facilitate interactions with polar residues in enzyme active sites, contrasting with halogenated sulfonamides (e.g., bromophenyl), which prioritize steric and electronic effects .
- Dual sulfonamide derivatives (e.g., Compound 15) exhibit increased molecular complexity but may face challenges in bioavailability .
Thiourea and Carboxamide Derivatives
Key Observations :
Biological Activity
N-[4-(Morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.49 g/mol
- IUPAC Name : this compound
- CAS Number : 205641-49-2
The compound features a biphenyl structure substituted with a morpholine sulfonamide moiety, which is crucial for its biological activity. The sulfonamide group is known for its role in various pharmacological effects, particularly in antibacterial and anticancer activities.
Research indicates that sulfonamide derivatives like this compound may exert their biological effects through several mechanisms:
- Inhibition of Folate Biosynthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), disrupting folate synthesis essential for bacterial growth. This mechanism is crucial against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Enzyme Inhibition : The compound may inhibit enzymes involved in peptidoglycan biosynthesis, leading to bacterial cell wall disruption . Additionally, it has been shown to target serine/threonine kinases, enhancing the efficacy of β-lactams against resistant strains .
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.
Biological Evaluations
A variety of studies have assessed the biological activity of similar sulfonamide compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the compound's potential:
- Case Study on Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The mechanism involved competitive inhibition of DHPS, leading to impaired folate synthesis.
- Antitumor Studies : A study conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
